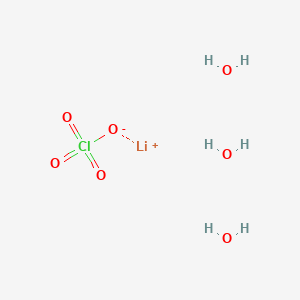

Lithium perchlorate trihydrate

Description

Properties

IUPAC Name |

lithium;perchlorate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWYRNYHJJDXHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH6LiO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7791-03-9 (Parent) | |

| Record name | Lithium perchlorate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30158785 | |

| Record name | Perchloric acid, lithium salt, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-78-6 | |

| Record name | Lithium perchlorate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lithium salt, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium perchlorate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERCHLORATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYK745743V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of lithium perchlorate trihydrate for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Lithium Perchlorate (B79767) Trihydrate

Introduction

Lithium perchlorate (LiClO₄) is an inorganic salt that exists as a white, crystalline solid in both anhydrous and trihydrate (LiClO₄·3H₂O) forms.[1] It is notable for its high solubility in water and many organic solvents.[1][2] This property, along with its high ionic conductivity and stability, makes it a valuable compound in various research and industrial applications.[3] It is frequently used as an electrolyte in lithium-ion batteries, a catalyst or co-catalyst in organic reactions like the Diels-Alder and Baylis-Hillman reactions, and as a source of oxygen in chemical oxygen generators.[4][5][6]

This guide provides a comprehensive overview of the laboratory-scale synthesis of lithium perchlorate trihydrate, focusing on the widely used neutralization method. It is intended for researchers, chemists, and professionals in drug development who require a reliable protocol for preparing this compound. The document outlines the chemical principles, a detailed experimental protocol, safety precautions, and relevant chemical data.

Synthesis Overview and Chemical Principle

The most common and straightforward method for preparing lithium perchlorate in a laboratory setting is through the neutralization reaction of a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), with perchloric acid (HClO₄).[7][8] This guide focuses on the use of lithium carbonate as it is a stable, non-hygroscopic solid that is easy to handle.

The reaction proceeds by neutralizing the strong perchloric acid with the weak base lithium carbonate. This acid-base reaction produces lithium perchlorate, water, and carbon dioxide gas. When performed in an aqueous solution, the stable trihydrate form crystallizes upon cooling and concentration.[7]

Core Chemical Reaction

The balanced chemical equation for the synthesis is:

Li₂CO₃ (s) + 2HClO₄ (aq) → 2LiClO₄ (aq) + H₂O (l) + CO₂ (g)

Physicochemical Data

The following table summarizes key quantitative data for the reactants and the final product, this compound.

| Property | Lithium Carbonate (Li₂CO₃) | Perchloric Acid (70% aq) | This compound (LiClO₄·3H₂O) |

| Molar Mass ( g/mol ) | 73.89 | 100.46 | 160.44 |

| Appearance | White powder | Colorless liquid | White crystalline solid |

| Density | 2.11 g/cm³ | ~1.67 g/mL | 2.43 g/cm³ |

| Melting Point (°C) | 723 | -17 | 236 (decomposes) |

| Solubility in Water | 1.54 g/100 mL (0 °C) | Miscible | 59.8 g/100 mL (25 °C)[1][6] |

Experimental Protocol

This section details the necessary equipment, reagents, and step-by-step procedure for the synthesis.

Equipment and Reagents

| Equipment | Reagents |

| 500 mL Erlenmeyer flask | Lithium Carbonate (Li₂CO₃), ACS Grade |

| 250 mL Graduated cylinder | Perchloric Acid (HClO₄), 70% solution, ACS Grade |

| Magnetic stirrer and stir bar | Deionized Water |

| Heating mantle or hot plate | pH indicator strips or pH meter |

| Glass funnel and filter paper | Ice bath |

| Crystallizing dish | |

| Spatula and weighing paper | |

| Desiccator | |

| Personal Protective Equipment (PPE) | Safety goggles, face shield, neoprene gloves, lab coat |

Synthesis Workflow

Step-by-Step Procedure

WARNING: Perchloric acid is a powerful oxidizing agent and is highly corrosive. All operations involving concentrated perchloric acid must be performed in a certified chemical fume hood while wearing appropriate PPE, including a face shield and heavy-duty gloves.[9][10] Avoid contact with organic materials, as this can create an explosion hazard.[11]

-

Preparation: In a 500 mL Erlenmeyer flask, suspend 37.0 g (0.5 mol) of lithium carbonate in 100 mL of deionized water. Place a magnetic stir bar in the flask and begin stirring to create a slurry.

-

Acid Addition: Slowly and carefully add 143.5 g (1.0 mol of HClO₄, which is approximately 86 mL of 70% solution) of perchloric acid to the lithium carbonate slurry in small portions. The addition will cause vigorous effervescence (release of CO₂ gas). Control the rate of addition to prevent the reaction from foaming over. This process is exothermic and will generate heat.

-

Neutralization: After the initial effervescence subsides, continue adding the perchloric acid dropwise. Periodically check the pH of the solution using a pH strip or meter. The goal is to reach a final pH between 6.0 and 7.5.[8] If the solution becomes too acidic, add a very small amount of lithium carbonate to adjust. If it is too basic, add a drop of perchloric acid.

-

Filtration: Gently heat the resulting lithium perchlorate solution to about 95°C to ensure all salts are dissolved and to drive off any remaining CO₂.[8] If any insoluble impurities are present, perform a hot filtration using a pre-heated glass funnel and filter paper to obtain a clear solution.

-

Crystallization: Transfer the clear, hot solution to a crystallizing dish. Reduce the volume by gently heating and evaporating some of the water until the solution is concentrated. Cool the solution to room temperature and then place it in an ice bath to induce crystallization of this compound.

-

Isolation and Drying: Collect the white crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. Dry the crystals by placing them in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) at room temperature. Do not heat the crystals to dryness, as this can lead to the formation of the anhydrous salt which is more hazardous. The trihydrate is stable at room temperature.[4]

Safety and Handling

Handling the reagents and products for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

| Hazard | Mitigation and Handling Procedures |

| Perchloric Acid (HClO₄) | Highly Corrosive & Strong Oxidizer. Causes severe burns.[10] Can form explosive mixtures with organic materials, metals, and reducing agents.[11] Always work in a perchloric acid-rated fume hood. [9] Wear a face shield, lab coat, and neoprene gloves. Store away from organic and flammable materials.[9] |

| Lithium Perchlorate (LiClO₄) | Strong Oxidizer. Can cause fire or explosion, especially when mixed with combustible materials.[12] Irritating to skin, eyes, and the respiratory system.[13] Wear standard PPE. Avoid creating dust. Store in a cool, dry place away from heat and organic materials. |

| Spills | For perchloric acid spills, neutralize immediately with sodium bicarbonate and then dilute with large amounts of water.[10] For solid lithium perchlorate spills, carefully sweep up the material, avoiding dust generation, and dispose of it as hazardous waste.[12] |

| Waste Disposal | All waste materials, including filter paper and disposable gloves that have come into contact with perchlorate solutions, must be disposed of as hazardous waste according to institutional guidelines.[12][13] |

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Lithium_perchlorate [chemeurope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. kowachemical.com [kowachemical.com]

- 5. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 6. This compound (LiClO4·3H2O )- Crystalline - FUNCMATER [funcmater.com]

- 7. WO1993012034A1 - Process for producing lithium perchlorate - Google Patents [patents.google.com]

- 8. CN102139861B - Method for producing anhydrous lithium perchlorate - Google Patents [patents.google.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. ehs.ua.edu [ehs.ua.edu]

- 11. escolifesciences.com [escolifesciences.com]

- 12. amherst.edu [amherst.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Crystal Structure of Lithium Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines the key crystallographic parameters, details the experimental procedures for its structural determination, and presents a logical workflow for such analyses.

Core Crystallographic Data

The crystal structure of lithium perchlorate trihydrate has been determined through X-ray and neutron diffraction studies.[1] The compound crystallizes in the hexagonal system, and its structural parameters are summarized below.

Crystallographic Parameters

| Parameter | Value | Source |

| Crystal System | Hexagonal | [1] |

| Space Group | P63mc | [1][2] |

| a | 7.719 Å | [1] |

| c | 5.455 Å | [1] |

| α | 90° | [2] |

| β | 90° | [2] |

| γ | 120° | [2] |

| Z | 2 | [3] |

Key Interatomic Distances and Coordination

The structure of this compound consists of columns of alternating lithium ions and water molecules, which are hydrogen-bonded to regular tetrahedral perchlorate ions.[1] The lithium ions are coordinated by an almost regular octahedron of water molecules.[1]

| Bond/Interaction | Bond Length (Å) | Source |

| Cl-O | 1.440 (corrected: 1.458) | [1] |

| Average Li-O (water) | 2.133 | [1] |

| H-O (stronger bond) | 2.044 | [1] |

| H-O (weaker bond) | 2.617 | [1] |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal preparation to data analysis. The following is a detailed methodology based on standard single-crystal X-ray diffraction techniques.

Crystal Growth and Selection

High-quality single crystals are paramount for accurate structural analysis.

-

Synthesis: this compound crystals can be grown by slow evaporation of an aqueous solution of lithium perchlorate at room temperature.[3]

-

Crystal Selection: A suitable single crystal should be selected under a microscope. Ideal crystals are transparent, have well-defined faces, and are free of cracks or other visible defects. The crystal dimensions should be appropriate for the X-ray beam, typically in the range of 0.1 to 0.3 mm.

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is rotated.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters and integrated intensities of the reflections.

-

Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the reflections are then integrated.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final R-factor (e.g., R = 0.034 for X-ray diffraction) is an indicator of the quality of the refinement.[1]

Experimental Workflow

The logical flow of the crystal structure analysis is depicted in the following diagram.

Structural Insights and Significance

The detailed structural analysis of this compound reveals a well-ordered arrangement of ions and water molecules. The coordination of lithium by water molecules and the hydrogen bonding network between the water molecules and perchlorate anions are key features of this structure.[1] This information is crucial for understanding the compound's physical and chemical properties, such as its hygroscopicity and solubility. For drug development professionals, understanding the hydration and coordination environment of ions is fundamental in studies of ion channels, protein-ion interactions, and the formulation of salt forms of active pharmaceutical ingredients.

References

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Lithium Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O). The information presented is collated from scientific literature and is intended to be a valuable resource for professionals working in fields where the thermal behavior of this compound is of interest.

Core Decomposition Pathway

The thermal decomposition of lithium perchlorate trihydrate is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous salt. The entire process can be summarized by the following key stages:

-

Dehydration (Step 1): The initial stage involves the loss of adsorbed and loosely bound water molecules at a lower temperature.

-

Dehydration (Step 2): This is followed by the removal of the remaining water of crystallization at a higher temperature, resulting in the formation of anhydrous lithium perchlorate (LiClO₄).

-

Fusion of Anhydrous Salt: The anhydrous lithium perchlorate then melts.

-

Decomposition: The molten salt undergoes an exothermic decomposition to form lithium chloride (LiCl) and oxygen (O₂).

-

Fusion of Lithium Chloride: The final solid product, lithium chloride, melts at a significantly higher temperature.

Based on differential scanning calorimetry (DSC) data, the initial dehydration of this compound occurs in two distinct endothermic steps. The first peak appears at approximately 96.6 °C, attributed to the loss of adsorbed water, and the second at around 148.6 °C, corresponding to the loss of the water of crystallization.[1]

Quantitative Decomposition Data

| Stage | Process | Temperature Range (°C) | Mass Loss (%) (Theoretical) | DSC Peak (°C) | Enthalpy Change |

| 1 | Dehydration (Loss of adsorbed & some crystal water) | ~ Room Temp - 120 | \multirow{2}{*}{33.64%} | ~ 96.6 | Endothermic |

| 2 | Dehydration (Loss of remaining crystal water) | ~ 120 - 200 | ~ 148.6 | Endothermic | |

| 3 | Fusion of LiClO₄ | ~ 245 - 260 | 0 | ~ 250 | Endothermic |

| 4 | Decomposition of LiClO₄ | ~ 400 - 550 | 60.16% (of anhydrous) | Peak > 450 | Exothermic |

| 5 | Fusion of LiCl | ~ 610 | 0 | ~ 610 | Endothermic |

Note: The temperature ranges and DSC peak values can vary depending on experimental conditions such as heating rate.

Experimental Protocols

The study of the thermal decomposition of this compound typically employs a combination of thermoanalytical techniques to elucidate its behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, which corresponds to the release of volatile components like water and oxygen.

Methodology:

-

Instrument: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Heating Program: The sample is heated at a constant rate, typically in the range of 5-20 °C/min, over a temperature range from ambient to above 700 °C to ensure all decomposition events are captured.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset and end temperatures of each mass loss step are determined, and the percentage of mass lost in each step is quantified.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter is used.

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere is maintained.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment, allowing for direct correlation of thermal events with mass changes.

-

Data Analysis: The DSC curve plots the differential heat flow against temperature. Endothermic peaks represent processes that absorb heat (e.g., dehydration, melting), while exothermic peaks indicate heat-releasing processes (e.g., decomposition). The peak temperature and the enthalpy change (area under the peak) for each transition are determined.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

-

Instrumentation: The outlet of a thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.

-

Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer. The transfer line is heated (e.g., to 200-250 °C) to prevent condensation of the gaseous products.

-

Mass Spectrometry: The mass spectrometer ionizes the incoming gas molecules and separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectra are recorded as a function of temperature. By monitoring specific m/z values corresponding to expected products (e.g., m/z 18 for H₂O, m/z 32 for O₂), the temperature at which each gas is evolved can be determined, correlating directly with the TGA and DSC data.

Visualizations

Thermal Decomposition Pathway of LiClO₄·3H₂O

Caption: The thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of LiClO₄·3H₂O.

References

Solubility of Lithium Perchlorate Trihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium perchlorate (B79767) (LiClO₄) is an inorganic salt noteworthy for its high solubility in a wide range of organic solvents, a property that underpins its use in diverse applications, including as an electrolyte in lithium-ion batteries and as a Lewis acid catalyst in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the solubility of its trihydrate form (LiClO₄·3H₂O) in various organic solvents, details experimental protocols for solubility determination, and illustrates key conceptual and experimental workflows.

Quantitative Solubility Data

The solubility of lithium perchlorate is significantly influenced by the nature of the organic solvent. The following tables summarize the available quantitative data. It is important to note that much of the readily available data pertains to the anhydrous form of lithium perchlorate.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Form of Lithium Perchlorate |

| Methanol | 0 | 182 | Anhydrous |

| Ethanol | 0 | 152 | Anhydrous |

| 1-Propanol | 25 | 105 | Anhydrous |

| 1-Butanol | 0 | 79.3 | Anhydrous |

| Isobutanol | Not Specified | 58 | Anhydrous |

| Acetone | Not Specified | 137 | Anhydrous |

| Ethyl Acetate | Not Specified | 95.2 | Anhydrous |

| Diethyl Ether | Not Specified | 113.7 | Anhydrous |

| Acetonitrile | Not Specified | 16.3 | Anhydrous |

Data sourced from various chemical encyclopedias and data collections.[1][4]

Factors Influencing Solubility

The high solubility of lithium perchlorate in many organic solvents can be attributed to several factors.[5] As a Lewis acid, the lithium cation (Li⁺) interacts strongly with Lewis basic sites on solvent molecules.[2] The polarity and dielectric constant of the solvent also play a crucial role in its ability to dissolve ionic compounds like lithium perchlorate.[5][6] For instance, polar aprotic solvents are often excellent choices for dissolving lithium salts.[6]

Experimental Protocols for Solubility Determination

A precise determination of solubility is critical for many applications. The following protocol outlines a general method for determining the solubility of lithium perchlorate trihydrate in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a specified organic solvent at a given temperature.

Materials:

-

This compound (LiClO₄·3H₂O)

-

Anhydrous organic solvent of choice

-

A temperature-controlled shaker or water bath

-

A calibrated thermometer

-

Volumetric flasks and pipettes

-

An analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

An oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to achieve equilibrium, which could range from several hours to days.[7]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette to prevent precipitation of the salt due to temperature changes.

-

Immediately filter the collected sample using a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Determine the mass of the saturated solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the salt) until a constant weight of the dry salt is achieved.[8]

-

The mass of the remaining solid corresponds to the amount of this compound that was dissolved in the collected volume of the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved salt from the total mass of the saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent.

-

Diagrams and Workflows

Dissolution Process of this compound

The following diagram illustrates the conceptual process of this compound dissolving in an organic solvent. The process involves the dissociation of the ionic lattice and the subsequent solvation of the lithium and perchlorate ions by the solvent molecules.

Caption: Dissolution of LiClO₄·3H₂O in an organic solvent.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for solubility measurement.

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 3. Lithium_perchlorate [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

A Technical Guide to the Physical and Chemical Properties of Lithium Perchlorate Trihydrate

Introduction

Lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) is an inorganic salt that exists as a white, crystalline solid. It is the trihydrate form of lithium perchlorate and is notable for its high solubility in water and various organic solvents.[1][2] This compound serves as a crucial material in several scientific and industrial applications, including as an electrolyte in lithium-ion batteries, a catalyst or co-catalyst in organic synthesis, and as a source of oxygen in chemical oxygen generators.[2][3] Its utility in drug development can be linked to its role in specific organic reactions and its properties as a chaotropic agent for denaturing proteins in biochemical studies.[3] This guide provides an in-depth overview of the core physical and chemical properties of lithium perchlorate trihydrate, complete with experimental methodologies and safety information for researchers and development professionals.

Section 1: Physical Properties

This compound is a hygroscopic, white crystalline powder.[4][5] It possesses a defined crystal structure and exhibits high solubility, a key characteristic for its use in electrochemical applications.[1][6]

General and Thermodynamic Properties

The fundamental physical constants for this compound are summarized in the tables below. These values are essential for stoichiometric calculations, solution preparation, and predicting the material's behavior under different physical conditions.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | LiClO₄·3H₂O | [7][8] |

| Molecular Weight | 160.44 g/mol | [1][4][9] |

| Appearance | White crystalline powder | [1][4] |

| CAS Number | 13453-78-6 | [4][7] |

| Density | 1.841 g/cm³ | [4][10] |

| Melting Point | 91.85 - 95.1 °C |[4][11] |

Crystal Structure

The crystalline arrangement of this compound has been determined through X-ray and neutron diffraction studies. The compound crystallizes in a hexagonal system, which is a key determinant of its physical properties.[12]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Hexagonal | [12] |

| Space Group | P63mc | [9][12] |

| Lattice Constant 'a' | 7.719 Å | [12] |

| Lattice Constant 'c' | 5.455 Å |[12] |

Solubility

A notable feature of lithium perchlorate, both in its anhydrous and trihydrate forms, is its high solubility in a wide range of solvents.[1][3] This property is critical for its application as an electrolyte and in solution-phase chemical reactions.

Table 3: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (g / 100 g of solvent) | Reference(s) |

|---|---|---|

| Water | Very Soluble | [11] |

| Methanol | 156.08 | [11] |

| Ethanol | 72.9 | [11] |

| Acetone | 96.2 | [11] |

| 1-Propanol | 36.65 | [11] |

| 1-Butanol | 27.22 | [11] |

| Isobutanol | 23.23 | [11] |

| Ethyl Acetate | 35.8 | [11] |

| Diethyl Ether | 0.196 |[11] |

Section 2: Chemical Properties

This compound is a stable compound under standard conditions but exhibits strong oxidizing properties.[4] Its chemical behavior is dominated by the perchlorate anion (ClO₄⁻), which makes it highly reactive with reducing agents and combustible materials.

Stability and Reactivity

The compound is stable at ambient temperatures but is hygroscopic and will absorb moisture from the air.[5] It is a potent oxidizer and may intensify fires or cause explosions when in contact with incompatible substances.[7][13]

Table 4: Chemical Reactivity and Incompatibilities

| Category | Incompatible Materials / Conditions | Reference(s) |

|---|---|---|

| Conditions to Avoid | Heat, sparks, flame, ignition sources, moisture, contact with combustible materials. | [4][5] |

| Incompatible Materials | Strong reducing agents, organic materials, hydrocarbons, acetone, nitromethane, finely divided metals (aluminum, magnesium, zinc), strong acids. | [4][13][14][15] |

| Hazardous Decomposition | Upon heating, it first releases water vapor. At higher temperatures, the anhydrous salt decomposes to produce oxygen and lithium chloride, along with potentially toxic chlorine-containing fumes. |[1][4][15] |

Thermal Decomposition

The thermal decomposition of this compound occurs in two primary stages. First, heating drives off the three molecules of water of hydration to form the anhydrous salt.[16] Upon further, stronger heating (above 400°C for the anhydrous form), the lithium perchlorate decomposes to form lithium chloride and oxygen gas.[1][3][17] This latter reaction is highly exothermic and is the basis for its use in chemical oxygen generators.[17]

Decomposition Pathway:

-

Dehydration: LiClO₄·3H₂O(s) → LiClO₄(s) + 3H₂O(g)

-

Decomposition: LiClO₄(s) → LiCl(s) + 2O₂(g)

Caption: Logical flow of the thermal decomposition of this compound.

Section 3: Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures. The following sections detail the methodologies for determining key properties.

Gravimetric Determination of Water of Hydration

This protocol determines the stoichiometry of water in the hydrate (B1144303) by measuring the mass loss upon heating.[16][18]

Methodology:

-

Preparation: Heat a clean, empty porcelain crucible and lid to a high temperature for 10 minutes to remove any volatile impurities. Allow it to cool in a desiccator and weigh it accurately.

-

Sample Measurement: Add approximately 1-2 g of this compound to the crucible and record the combined mass.

-

Heating: Place the crucible with the sample on a clay triangle and heat gently at first, then more strongly, to drive off the water of hydration. Observe for the cessation of steam evolution.

-

Cooling and Weighing: After heating for 15-20 minutes, turn off the heat and allow the crucible to cool completely in a desiccator. Once at room temperature, weigh the crucible and its anhydrous contents.

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings agree within a negligible margin (e.g., ±0.002 g), ensuring all water has been removed.

-

Calculation:

-

Calculate the mass of water lost (initial mass of hydrate - final mass of anhydrous salt).

-

Convert the mass of water lost and the mass of the final anhydrous salt (LiClO₄) to moles.

-

Determine the mole ratio of water to anhydrous salt to find the value of 'x' in LiClO₄·xH₂O.

-

Caption: Experimental workflow for determining the water of hydration.

Determination of Solubility Curve

This method establishes the solubility of the salt in a solvent (e.g., water) as a function of temperature.[19]

Methodology:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 5 g) into a large test tube.

-

Dissolution: Add a known volume of the solvent (e.g., 10 mL of deionized water) to the test tube. Heat the mixture in a water bath, stirring continuously, until all the salt has completely dissolved.

-

Crystallization Point: Remove the test tube from the hot water bath and allow it to cool slowly while stirring with a thermometer. Record the precise temperature at which the first crystals appear. This temperature represents the saturation point for that concentration.

-

Varying Concentration: Add another known volume of the solvent (e.g., 2 mL) to the same test tube, effectively diluting the solution.

-

Repeat: Repeat steps 2 and 3. Continue this process of adding solvent and determining the new crystallization temperature for several data points.

-

Data Analysis: Convert the mass/volume data into a standard solubility unit (e.g., g of salt per 100 g of solvent) for each recorded temperature. Plot solubility versus temperature to generate the solubility curve.

Thermal Decomposition Analysis by TGA

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of the material.[20][21]

Methodology:

-

Instrument Setup: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan (e.g., platinum or alumina).

-

Experimental Conditions: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.

-

Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from 30°C to 500°C).

-

Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). The first significant mass loss step corresponds to the loss of water of hydration. The subsequent mass loss at a much higher temperature corresponds to the decomposition of the anhydrous salt. The temperature at the peak of the derivative curve (DTG) indicates the point of maximum decomposition rate for each step.[21]

Section 4: Safety and Handling

This compound must be handled with care due to its hazardous properties.

-

Oxidizing Hazard: As a strong oxidizer, it must be kept away from combustible materials, organic compounds, and reducing agents to prevent fire or explosion.[5][7][13]

-

Health Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled.[7][22]

-

Personal Protective Equipment (PPE): When handling, always wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][23] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4][5] Do not store on wooden surfaces.[24]

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a suitable container for disposal. Do not allow the product to enter drains.[7][23]

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. This compound (LiClO4·3H2O )- Crystalline - FUNCMATER [funcmater.com]

- 3. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 4. This compound(13453-78-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. This compound | ClH6LiO7 | CID 23708903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

- 11. This compound [chemister.ru]

- 12. journals.iucr.org [journals.iucr.org]

- 13. benchchem.com [benchchem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]

- 17. Lithium_perchlorate [chemeurope.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Untitled [faculty.uml.edu]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. lobachemie.com [lobachemie.com]

- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 24. rowe.com.au [rowe.com.au]

Spectroscopic Analysis of Lithium Perchlorate Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) using Infrared (IR) and Raman spectroscopy. This document details the vibrational characteristics of the compound, offers standardized experimental protocols, and presents the data in a clear, accessible format to support research and development activities.

Introduction

Lithium perchlorate trihydrate is a crystalline salt with significant applications, including as an electrolyte in lithium-ion batteries and as a catalyst in organic synthesis.[1] A thorough understanding of its structural and vibrational properties is crucial for optimizing its performance and stability in various applications. Infrared and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and, consequently, the chemical structure and bonding within the crystal lattice. This guide focuses on the interpretation of the IR and Raman spectra of LiClO₄·3H₂O, with a particular emphasis on the vibrational modes of the perchlorate anion (ClO₄⁻) and the water of hydration.

Vibrational Modes of this compound

The vibrational spectrum of this compound can be broadly divided into two main regions: the vibrations of the perchlorate ion and the vibrations of the water molecules. The lithium ion (Li⁺) is a monoatomic cation and does not exhibit vibrational modes in the mid-IR and Raman spectra, although it influences the vibrations of the surrounding molecules.

Perchlorate Ion (ClO₄⁻) Vibrations

The perchlorate ion has a tetrahedral geometry (Td symmetry) and exhibits four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). In the crystalline environment of the trihydrate, the site symmetry of the ClO₄⁻ ion may be lower than Td, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra.

Water of Hydration (H₂O) Vibrations

The three water molecules in the hydrate (B1144303) structure give rise to characteristic vibrational bands corresponding to O-H stretching and H-O-H bending modes. The positions and shapes of these bands are highly sensitive to the strength of hydrogen bonding between the water molecules and the perchlorate anions.[2][3]

Experimental Protocols

The following sections outline the recommended methodologies for acquiring high-quality IR and Raman spectra of this compound.

Infrared (IR) Spectroscopy

3.1.1. Sample Preparation

For transmission IR spectroscopy, the most common method is the preparation of a potassium bromide (KBr) pellet.

-

Materials: this compound, spectroscopy-grade KBr powder, agate mortar and pestle, pellet press.

-

Procedure:

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

In a dry environment (e.g., a glove box or under a nitrogen atmosphere) to prevent deliquescence of the sample, grind a small amount (1-2 mg) of this compound with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Mount the resulting KBr pellet in the sample holder of the IR spectrometer.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for a more straightforward sample analysis without the need for pellet preparation. A small amount of the crystalline powder is simply placed onto the ATR crystal.[4][5]

3.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ or better.

-

Number of Scans: A minimum of 32 scans should be co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be collected prior to sample analysis.

Raman Spectroscopy

3.2.1. Sample Preparation

Raman spectroscopy of solid samples is generally straightforward.

-

Materials: this compound.

-

Procedure:

-

Place a small amount of the crystalline powder into a glass capillary tube or onto a microscope slide.

-

Position the sample at the focal point of the laser beam.

-

3.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer can be used.

-

Excitation Laser: A common choice is a 532 nm or 785 nm laser to minimize fluorescence.

-

Laser Power: Use the lowest laser power possible (typically < 10 mW at the sample) to avoid sample degradation or phase transitions.

-

Spectral Range: 4000 - 100 cm⁻¹.

-

Resolution: 4 cm⁻¹ or better.

-

Integration Time and Accumulations: These parameters should be optimized to achieve a good signal-to-noise ratio. A typical starting point would be an integration time of 10-30 seconds with 2-4 accumulations.

Data Presentation: Vibrational Band Assignments

The following tables summarize the key vibrational frequencies observed in the IR and Raman spectra of this compound.

Table 1: Infrared (IR) Vibrational Frequencies and Assignments for LiClO₄·3H₂O

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3550 | Strong, Broad | O-H Stretching | ν(O-H) of H₂O |

| ~1635 | Medium | H-O-H Bending | δ(H-O-H) of H₂O |

| ~1100 | Very Strong, Broad | Asymmetric Cl-O Stretch | ν₃(ClO₄⁻) |

| ~934 | Weak | Symmetric Cl-O Stretch | ν₁(ClO₄⁻) (IR inactive for Td, activated by lower symmetry) |

| ~625 | Strong | Asymmetric Cl-O Bend | ν₄(ClO₄⁻) |

Note: The O-H stretching band in the IR spectrum of hydrates is often broad due to the various hydrogen bonding environments.[2][3] The symmetric stretching of the perchlorate ion (ν₁) is typically weak in the IR spectrum as it is formally forbidden for a perfect tetrahedral ion but can become weakly active due to interactions in the crystal lattice.[4][5]

Table 2: Raman Vibrational Frequencies and Assignments for LiClO₄·3H₂O

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3553 | Medium | O-H Stretching | ν(O-H) of H₂O |

| ~1100 | Weak | Asymmetric Cl-O Stretch | ν₃(ClO₄⁻) |

| ~934 | Very Strong | Symmetric Cl-O Stretch | ν₁(ClO₄⁻) |

| ~625 | Medium | Asymmetric Cl-O Bend | ν₄(ClO₄⁻) |

| ~460 | Medium | Symmetric Cl-O Bend | ν₂(ClO₄⁻) |

Note: The symmetric stretching mode (ν₁) of the perchlorate ion is characteristically the most intense peak in the Raman spectrum.[6]

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the IR and Raman spectroscopic analysis of this compound.

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the characterization of this compound. By following standardized experimental protocols and utilizing the vibrational band assignments provided in this guide, researchers can effectively probe the molecular structure, identify the compound, and gain insights into the interactions within its crystal lattice. This information is critical for quality control, stability studies, and the development of new materials and formulations incorporating this important salt.

References

- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Safe Handling of Lithium Perchlorate Trihydrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) is a powerful oxidizing agent frequently utilized in laboratory settings for various applications, including as an electrolyte in batteries and a catalyst in certain chemical reactions. However, its potent properties also render it a significant hazard if not handled with the utmost care. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of lithium perchlorate trihydrate.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Oxidizing Solid (Category 2): It can intensify fires and may cause or contribute to the combustion of other materials.[1][2][3][4] It may also react explosively with hydrocarbons and other combustible materials.[5]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 13453-78-6 |

| Molecular Formula | ClLiO₄·3H₂O |

| Molecular Weight | 160.44 g/mol [3] |

| Appearance | White crystalline solid[3] |

| Hygroscopicity | Hygroscopic[4][6][7] |

| Oxidizing Properties | Strong oxidizer[5][8] |

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][5][6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is compulsory.[8] Gloves must be inspected before use and disposed of properly after.[1][2]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[8] For larger quantities or when there is a risk of splashing, impervious clothing should be worn.[1][2]

-

Respiratory Protection: Work should always be conducted in a certified chemical fume hood or glovebox to avoid inhalation of dust.[8] If a respirator is required, a NIOSH or EN 149 approved respirator should be used.[2][5]

Safe Handling and Storage

Handling:

-

Always handle this compound within a chemical fume hood to minimize inhalation exposure and contain potential incidents.[8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][5]

-

Do not allow the substance to come into contact with clothing or other combustible materials.[2][5][6]

Storage:

-

Keep containers tightly closed to prevent moisture absorption due to its hygroscopic nature.[3][5][6]

-

Store away from incompatible materials, particularly strong reducing agents, organic materials, acetone, and combustible materials.[5][6][7][9]

Incompatible Materials and Hazardous Decomposition Products

This compound is incompatible with a wide range of substances. Contact with these materials can lead to vigorous, potentially explosive reactions.

| Incompatible Materials |

| Strong reducing agents[5][6][7] |

| Organic materials[6][7] |

| Combustible materials[5][6][7] |

| Acetone[6][7] |

| Hydrocarbons[5] |

| Nitromethane[5][9] |

| Ketones[6][7] |

Hazardous decomposition products include hydrogen chloride gas and lithium oxides.[1]

Emergency Procedures

Spill Response:

-

Do not attempt to clean up a spill of this compound unless you are trained to do so.[8]

-

Evacuate the area and alert others.

-

For small spills, and if it is safe to do so, sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1][5]

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing. Seek medical attention if irritation occurs.[3][6][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][9] Seek immediate medical attention.[6][9][10]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2][3]

Fire Fighting:

-

This compound is a strong oxidizer and will accelerate burning.[5]

-

Use a water spray to extinguish the fire; do not use a heavy water stream.[3] Water should be used in flooding amounts.[5]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][5]

Waste Disposal

All disposable materials that have come into contact with this compound, including gloves, pipet tips, and wipes, must be disposed of as hazardous waste in a designated and properly labeled container.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Logical Relationship of Hazards

Caption: Logical relationships of hazards associated with this compound.

Experimental Workflow: General Handling Procedure

Caption: A general experimental workflow for handling this compound.

Emergency Protocol: Spill Response

Caption: Emergency response protocol for a this compound spill.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. lobachemie.com [lobachemie.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound(13453-78-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fi [fishersci.fi]

- 8. amherst.edu [amherst.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Hygroscopic Nature of Lithium Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O). Lithium perchlorate is a white crystalline solid known for its high solubility and strong oxidizing properties. Its trihydrate form is particularly notable for its hygroscopicity, a characteristic that is critical in its various applications, including as a desiccant and an electrolyte in lithium-ion batteries. This document details the fundamental principles of its interaction with atmospheric moisture, presents comparative data with other perchlorate salts, and outlines the key experimental protocols for characterization.

Core Concepts: Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Materials exhibiting this property are termed hygroscopic. A more extreme form of this phenomenon is deliquescence, where a substance absorbs a significant amount of moisture from the atmosphere to the point of dissolving in the absorbed water and forming a liquid solution. This transition occurs at a specific relative humidity known as the Deliquescence Relative Humidity (DRH).

Lithium perchlorate trihydrate is both hygroscopic and deliquescent. Its interaction with atmospheric water vapor is a critical consideration in its handling, storage, and application, particularly in moisture-sensitive environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of lithium perchlorate and its trihydrate form is presented in the table below.

| Property | Value |

| Chemical Formula | LiClO₄·3H₂O |

| Molar Mass | 160.44 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | Highly soluble |

Quantitative Analysis of Hygroscopicity

| Perchlorate Salt | Deliquescence Relative Humidity (DRH) at approx. 298 K |

| Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O) | 40.5 ± 0.5%[1] |

| Calcium Perchlorate Tetrahydrate (Ca(ClO₄)₂·4H₂O) | 15.5 ± 0.5%[1] |

| Sodium Perchlorate (NaClO₄) | ~40-44%[2][3] |

| Potassium Perchlorate (KClO₄) | Did not deliquesce up to 95% RH[1] |

Note: Some studies suggest that the DRH of pure perchlorate salts is independent of temperature.[2]

Experimental Protocols for Characterization

The hygroscopic nature of materials like this compound is primarily characterized using techniques such as Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This allows for the determination of moisture sorption and desorption isotherms.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed on a microbalance within the DVS instrument.

-

Drying: The sample is initially dried by exposure to a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments) from 0% to a high RH (e.g., 90%). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

-

Data Analysis: The change in mass at each RH step is recorded to generate a moisture sorption-desorption isotherm, which plots the percentage change in mass against the relative humidity.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology:

-

Apparatus Setup: A Karl Fischer titrator, consisting of a titration vessel, burette, and an electrode for endpoint detection, is used. The titration vessel is filled with a suitable solvent, such as anhydrous methanol.

-

Solvent Titration: The solvent is first titrated with the KF reagent to neutralize any residual water and establish a dry baseline.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

-

Titration: The sample is then titrated with the KF reagent. The iodine in the reagent reacts with the water from the sample.

-

Endpoint Detection: The endpoint of the titration is reached when all the water has been consumed, which is indicated by a persistent excess of iodine, detected potentiometrically by the electrode.

-

Calculation: The water content of the sample is calculated based on the volume of the KF reagent consumed and its known water equivalence factor.

Visualizing Key Processes and Workflows

To better understand the concepts and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Caption: The process of deliquescence for a hygroscopic salt.

Caption: A simplified workflow for a Dynamic Vapor Sorption experiment.

Caption: The procedural flow of a Karl Fischer titration for water content determination.

References

Initial Purity Assessment of Commercial Lithium Perchlorate Trihydrate: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential analytical techniques for the initial purity assessment of commercial-grade lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O). Accurate characterization of this raw material is critical for its application in various fields, including as an electrolyte in lithium-ion batteries and as a catalyst in chemical synthesis. This document outlines the key analytical methods, presents typical impurity profiles, and provides detailed experimental protocols.

Introduction

Lithium perchlorate trihydrate is a white, crystalline salt known for its high solubility in many solvents. The purity of this compound is paramount, as even trace impurities can significantly impact its performance and safety in sensitive applications. This guide details a systematic approach to purity assessment, focusing on the determination of water content, anionic impurities, and elemental (metallic) impurities.

Summary of Typical Impurities

A critical first step in quality assessment is understanding the potential impurities. Based on certificates of analysis from various commercial suppliers, a typical impurity profile for reagent-grade this compound is summarized below.

Table 1: Typical Impurity Limits in Commercial this compound

| Impurity Category | Analyte | Typical Maximum Limit |

| Anionic Impurities | Chloride (Cl⁻) | ≤ 0.003% |

| Sulfate (SO₄²⁻) | ≤ 0.005% | |

| Elemental Impurities | Heavy Metals (as Pb) | ≤ 5 ppm (0.0005%) |

| Iron (Fe) | ≤ 5 ppm (0.0005%) | |

| Calcium (Ca) | ≤ 0.005% | |

| Potassium (K) | ≤ 0.002% | |

| Sodium (Na) | ≤ 0.002% | |

| Physical Properties | Insoluble Matter | ≤ 0.005% |

| pH of 5% solution | 6.0 - 7.5 |

Analytical Workflow for Purity Assessment

A logical workflow ensures a comprehensive and efficient analysis of the material. The following diagram illustrates the key stages of the initial purity assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from established methods and application notes.

Determination of Water Content by Karl Fischer Titration

This method determines the amount of water in the sample, which is crucial for verifying the trihydrate form.

Principle: The Karl Fischer titration is a specific method for water determination based on the reaction of iodine with water in the presence of sulfur dioxide, a base, and an alcohol.

Methodology:

-

Instrument Setup: Prepare a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.

-

Solvent Preparation: Add a suitable volume of anhydrous methanol (B129727) or a specialized Karl Fischer solvent to the titration vessel.

-

Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.

-

Sample Preparation: Accurately weigh approximately 150-350 mg of the this compound sample.

-

Titration: Quickly transfer the weighed sample into the titration vessel. The sample is stirred to dissolve, and the titration with the Karl Fischer reagent commences automatically until the endpoint is reached.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent. The theoretical water content for LiClO₄·3H₂O is approximately 33.66%.

Analysis of Anionic Impurities by Ion Chromatography (IC)

IC is a powerful technique for separating and quantifying common anionic impurities like chloride and sulfate.

Methodology:

-

Sample Preparation:

-

Accurately weigh about 1.0 g of the this compound sample.

-

Dissolve the sample in 100 mL of deionized water. This stock solution may require further dilution to bring the analyte concentrations within the calibration range of the instrument. For instance, a 1:100 or 1:1000 dilution is common.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

Analytical Column: A high-capacity anion-exchange column suitable for perchlorate analysis (e.g., Dionex IonPac AS16 or equivalent).

-

Eluent: A potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate eluent gradient is typically used.

-

Detection: Suppressed conductivity detection.

-

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 25 µL

-

Column Temperature: 30 °C

-

Suppressor: Anion self-regenerating suppressor.

-

-

Calibration: Prepare a series of calibration standards containing known concentrations of chloride, sulfate, and other anions of interest.

-

Analysis: Inject the prepared sample and standards into the IC system. Identify and quantify the anions based on their retention times and peak areas relative to the calibration curve.

Determination of Elemental Impurities by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace and ultra-trace elemental impurities due to its high sensitivity and specificity.[1]

Methodology:

-

Sample Preparation: [1]

-

Accurately weigh approximately 0.25 g of the this compound sample into a 50 mL polypropylene (B1209903) tube.

-

Dissolve the sample in 50 mL of 2% (v/v) high-purity nitric acid. Allow the sample to fully dissolve. This results in a sample with approximately 0.5% (m/v) total dissolved solids.[1]

-

-

Instrumentation:

-

An ICP-MS instrument equipped with a collision/reaction cell to mitigate polyatomic interferences is recommended.

-

Use an inert sample introduction system if hydrofluoric acid is ever used in the lab, although it is not required for this specific sample preparation.

-

-

Instrumental Parameters (Example):

-

RF Power: 1550 W

-

Nebulizer Gas Flow: Optimized for robust plasma conditions.

-

Collision/Reaction Cell Gas: Helium or another suitable gas to remove interferences.

-

-

Calibration: A standard addition method is often employed for accurate quantification in high-matrix samples like lithium salts.[1] This involves spiking aliquots of the sample solution with known concentrations of the elements of interest. Alternatively, external calibration with matrix-matched standards can be used.

-

Analysis: Introduce the prepared sample and calibration solutions into the ICP-MS. The instrument measures the ion intensity for each target element, which is then used to calculate the concentration in the original sample.

Thermal Analysis by Thermogravimetry/Differential Scanning Calorimetry (TGA/DSC)

TGA provides information on the thermal stability and composition of the material, specifically the loss of water molecules and the decomposition of the perchlorate anion.

Methodology:

-

Instrument Setup: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place 5-10 mg of the this compound sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Thermal Program:

-

Heating Rate: 10 °C/min

-

Temperature Range: Ambient to 600 °C

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature).

-

Dehydration: Expect endothermic events and corresponding mass losses associated with the release of adsorbed water and the three molecules of water of crystallization. These events are reported to occur at approximately 96.6 °C and 148.6 °C.

-

Decomposition: The decomposition of the anhydrous lithium perchlorate will be observed at higher temperatures, typically as an exothermic event with a significant mass loss.

-

The following diagram illustrates the expected thermal decomposition pathway.

Conclusion

The initial purity assessment of commercial this compound requires a multi-faceted analytical approach. By employing Karl Fischer titration, ion chromatography, ICP-MS, and thermal analysis, researchers can obtain a comprehensive understanding of the material's quality, ensuring its suitability for their specific applications. The protocols and data presented in this guide serve as a valuable resource for establishing robust quality control procedures.

References

Methodological & Application

Application Notes and Protocols: Lithium Perchlorate Trihydrate as an Electrolyte in Lithium-Ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium perchlorate (B79767) (LiClO₄) is a lithium salt noteworthy for its high solubility in many organic solvents and excellent ionic conductivity, making it a candidate for use as an electrolyte in lithium-ion batteries.[1][2] It is available in both anhydrous and trihydrate (LiClO₄·3H₂O) forms.[1] While its strong oxidizing properties can be a concern, particularly at elevated temperatures or high current loads, its electrochemical properties make it a subject of interest in battery research.[1][3]

A critical consideration for its use in non-aqueous lithium-ion batteries is the presence of water. Lithium perchlorate trihydrate, as its name suggests, contains three water molecules per formula unit. Water is highly detrimental to the performance of most lithium-ion battery systems, as it can react with the lithium salt and electrodes, leading to the formation of passivating layers, gas generation, and rapid capacity degradation.[4] Therefore, a dehydration step is mandatory when starting with the trihydrate form to prepare an electrolyte for standard lithium-ion cells.

This document provides detailed protocols for the dehydration of this compound, the preparation of a non-aqueous electrolyte, the assembly of a CR2032 coin cell for testing, and standard electrochemical characterization procedures.

Safety and Handling Precautions

Lithium perchlorate is a strong oxidizing agent and can form explosive mixtures with organic compounds.[3] It may intensify fire and cause serious eye, skin, and respiratory irritation.[5] Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5] Keep it away from heat, sparks, combustible materials, and sources of ignition.[5] In case of a spill, clean it up immediately, avoiding dust generation, and place it in a suitable container for disposal.[4] All battery assembly steps involving metallic lithium must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels (<1 ppm).

Experimental Protocols

Protocol 1: Dehydration of this compound (LiClO₄·3H₂O)

This protocol is based on methods for removing the water of hydration to yield anhydrous lithium perchlorate suitable for non-aqueous electrolytes. The process involves a two-step heating process under vacuum.

Materials and Equipment:

-

This compound (LiClO₄·3H₂O)

-

Vacuum oven

-

Schlenk flask or similar vacuum-rated glassware

-

Vacuum pump capable of reaching <100 mm Hg

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere glovebox

Procedure:

-

Step 1: Conversion to Lithium Perchlorate Monohydrate.

-

Place the required amount of LiClO₄·3H₂O into a clean, dry Schlenk flask.

-

Connect the flask to a vacuum line and begin evacuating the air.

-

Slowly heat the flask to approximately 90°C while maintaining a vacuum of about 15 mm Hg. Caution: The trihydrate melts in its water of crystallization at 95°C; maintaining the temperature just below this point is crucial to avoid forming a hard, caked material.

-

Hold at these conditions for 6-8 hours or until the bulk of the water has been visibly removed. This process converts the trihydrate to the monohydrate form.

-

-

Step 2: Conversion to Anhydrous Lithium Perchlorate.

-

After the initial drying step, increase the temperature of the vacuum oven or heating bath to 130-150°C.

-

Maintain a vacuum of ~15 mm Hg.

-

Heat under these conditions for 24-48 hours to ensure all water of hydration is removed, yielding anhydrous LiClO₄.

-

Turn off the heat and allow the flask to cool to room temperature under vacuum.

-

-

Storage:

-

Once cooled, transfer the flask containing the anhydrous LiClO₄ into an argon-filled glovebox without exposing it to the ambient atmosphere.

-

Grind the anhydrous salt into a fine powder inside the glovebox.

-

Store the anhydrous LiClO₄ in a tightly sealed container inside the glovebox until ready for electrolyte preparation.

-

Protocol 2: Preparation of 1M LiClO₄ Electrolyte in EC:DMC

This protocol describes the preparation of a common non-aqueous electrolyte formulation.

Materials and Equipment:

-

Anhydrous LiClO₄ (prepared from Protocol 1)

-

Battery-grade ethylene (B1197577) carbonate (EC)

-

Battery-grade dimethyl carbonate (DMC)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Analytical balance

-

All operations must be performed inside an argon-filled glovebox.

Procedure:

-

Inside the glovebox, weigh the appropriate amount of anhydrous LiClO₄ required to make a 1M solution (Molar Mass of LiClO₄ = 106.39 g/mol ).

-

Prepare a 1:1 by volume solvent mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

-

In a clean, dry volumetric flask, add the weighed anhydrous LiClO₄.

-

Add a magnetic stir bar and approximately half of the total required volume of the EC:DMC solvent mixture.

-

Stir the mixture on a magnetic stir plate until the LiClO₄ is fully dissolved. This may take several hours.

-

Once dissolved, add the remaining EC:DMC solvent to reach the final volume mark on the flask.

-

Continue stirring for another 1-2 hours to ensure the solution is homogeneous.

-

Store the prepared electrolyte in a tightly sealed bottle inside the glovebox.

Protocol 3: Assembly of a CR2032 Coin Cell

This protocol details the assembly of a half-cell with a lithium metal anode to test the performance of the prepared electrolyte with a cathode material (e.g., LiCoO₂).

Materials and Equipment:

-

CR2032 coin cell cases (cap, spacer, spring, gasket, can)

-

Cathode disk (e.g., LiCoO₂, 15 mm diameter)

-

Lithium metal disk (anode, 16 mm diameter)

-

Separator disk (e.g., Celgard, 19 mm diameter)

-

Prepared 1M LiClO₄ in EC:DMC electrolyte

-

Micropipette

-

Plastic tweezers

-

Coin cell crimper

-

All assembly must be performed inside an argon-filled glovebox.